2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine
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Description
2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C17H25N5O3S and its molecular weight is 379.48. The purity is usually 95%.
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Scientific Research Applications
Polarographic Studies and Electron Transfer Mechanisms
Polarographic studies of alkyl imidazolyl sulfoxides and sulfides, including those related to the sulfonyl and imidazolyl groups present in our compound of interest, reveal their electrochemical properties and reduction processes. Such studies show the irreversible reduction in aqueous ethanol, highlighting the impact of structural discrepancies on reducibility and the role of adsorptivity in polarographic analyses (Johansson & Wendsjö, 1983).
Synthesis and Antimicrobial Activity
The synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives, including sulfonyl moieties, demonstrates the compound's relevance in developing antimicrobial agents. These derivatives have shown varying degrees of antimicrobial activity, underscoring the potential for therapeutic applications (Ammar et al., 2004).
Difunctionalization Strategies
Innovative difunctionalization strategies, such as iodine-induced sulfonylation and sulfenylation of imidazopyridines using sodium sulfinates, showcase the chemical's utility in synthesizing sulfones and sulfides. This methodological approach supports the generation of compounds with significant yields and diverse functionalities, catering to a broad spectrum of chemical synthesis and application needs (Guo et al., 2018).
Antibacterial Compound Synthesis
The quest for new antibacterial agents has led to the synthesis of heterocyclic compounds containing sulfonamido moieties. By reacting specific precursors with various compounds, researchers have developed derivatives with significant antibacterial properties, indicating the potential for medical and pharmaceutical applications (Azab et al., 2013).
Oxadiazole Derivatives and Enzyme Inhibition
The synthesis of 1,3,4-oxadiazole derivatives featuring piperidin-1-ylsulfonyl groups highlights the compound's role in biological activities, particularly enzyme inhibition. These derivatives have been evaluated for their inhibitory effects on the butyrylcholinesterase enzyme, offering insights into potential therapeutic uses (Khalid et al., 2016).
Properties
IUPAC Name |
4,6-dimethyl-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3S/c1-12(2)21-10-16(18-11-21)26(23,24)22-7-5-6-15(9-22)25-17-19-13(3)8-14(4)20-17/h8,10-12,15H,5-7,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJSBDPHXOIGQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)C3=CN(C=N3)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.